molecular formula C17H18BrNO2 B1292004 Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate CAS No. 578729-08-5

Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate

Cat. No.: B1292004
CAS No.: 578729-08-5
M. Wt: 348.2 g/mol
InChI Key: IOHGBDDCFVCMRL-UHFFFAOYSA-N
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Description

Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate is a chemical compound with the molecular formula C17H18BrNO2 and a molecular weight of 348.23 g/mol . It is characterized by the presence of a bromophenyl group attached to a propan-2-yl moiety, which is further linked to a benzyl carbamate structure. This compound is often used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate typically involves the reaction of benzyl chloroformate with 2-(4-bromophenyl)propan-2-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in the active site of enzymes, while the carbamate moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl N-[2-(3-bromophenyl)propan-2-yl]carbamate
  • Benzyl N-[2-(4-chlorophenyl)propan-2-yl]carbamate
  • Benzyl N-[2-(4-fluorophenyl)propan-2-yl]carbamate

Uniqueness

Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This property can enhance the compound’s binding affinity and selectivity towards certain molecular targets, making it a valuable tool in drug discovery and development .

Properties

IUPAC Name

benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO2/c1-17(2,14-8-10-15(18)11-9-14)19-16(20)21-12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOHGBDDCFVCMRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)Br)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70625128
Record name Benzyl [2-(4-bromophenyl)propan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

578729-08-5
Record name Phenylmethyl N-[1-(4-bromophenyl)-1-methylethyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=578729-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl [2-(4-bromophenyl)propan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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